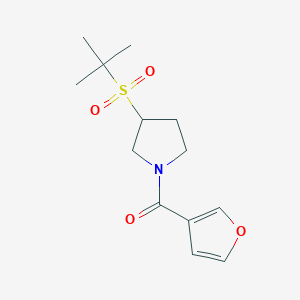
4-Methyl-5-phenylisoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-phenylisoxazole-3-carboxylic acid is a heterocyclic compound with the empirical formula C11H9NO3 . It has been used in the preparation of intermediates for the synthesis of penicillin and for acylation during solid support synthesis of isoxazolopyridone derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered isoxazole ring attached to a phenyl group and a carboxylic acid group . The SMILES string representation isCc1onc(-c2ccccc2)c1C(O)=O . Physical and Chemical Properties Analysis
This compound is a solid compound with a melting point of 189.0-196.0°C . It has a molecular weight of 203.19 .Wissenschaftliche Forschungsanwendungen
Tautomerism and Basicity
A. Boulton and A. Katritzky (1961) investigated the tautomerism of heteroaromatic compounds, including isoxazol-5-ones. Their study showed that derivatives of isoxazole, including those with phenyl groups, exist as mixtures of CH and NH forms in solution. This property could influence the design of compounds for various applications, such as pharmaceuticals and agrochemicals (Boulton & Katritzky, 1961).
Synthesis and Reactivity
Research by R. Micetich and C. Chin (1970) on the preparation and lithiation of 3,5-disubstituted isoxazoles laid foundational knowledge for synthesizing and manipulating isoxazole derivatives. Their work enables further exploration into the reactivity and potential applications of these compounds in organic synthesis (Micetich & Chin, 1970).
Isoxazole Derivatives Synthesis
A. V. Serebryannikova et al. (2019) reported on the synthesis of isoxazole- and oxazole-4-carboxylic acid derivatives through controlled isomerization. This process highlights the versatility of isoxazole derivatives for creating compounds with potential bioactive properties (Serebryannikova et al., 2019).
Chemical and Spectral Studies
Isha Singh et al. (2019) conducted detailed studies on 4-methylthiadiazole-5-carboxylic acid, providing insights into the structural, electronic, and spectroscopic properties of similar carboxylic acid derivatives. Although not directly on 4-Methyl-5-phenylisoxazole-3-carboxylic acid, their methodologies and findings could be relevant for studying its properties (Singh et al., 2019).
Photocatalytic Properties
Lu Lu et al. (2021) synthesized coordination complexes with dicarboxylic acid and N-donor coligands for environmental applications, including the degradation of organic dyes. While their study does not directly involve this compound, it suggests potential areas of application for structurally related compounds in environmental remediation (Lu et al., 2021).
Eigenschaften
IUPAC Name |
4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-9(11(13)14)12-15-10(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWYKGDZMIBRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668971-10-6 |
Source


|
| Record name | 4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)pyrrolidin-2-one](/img/structure/B2970578.png)
![N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2970579.png)





![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2970591.png)


![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970595.png)
